4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Overview
Description
4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a butyl group attached to the nitrogen atom and a 5-methyl-1,2-oxazol-3-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
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Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting benzoyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
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Introduction of the Oxazole Ring: : The next step involves the introduction of the 5-methyl-1,2-oxazol-3-yl group. This can be achieved by reacting the benzamide intermediate with 5-methyl-1,2-oxazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically occurs at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically occurs at the carbonyl group, leading to the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the oxazole ring.
Scientific Research Applications
4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Material Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The oxazole ring is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar structure but lacks the oxazole ring.
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure but contains a sulfonamide group instead of a benzamide group.
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Similar structure but contains a methyl group instead of a butyl group.
Uniqueness
4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of both the butyl group and the oxazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The butyl group enhances the compound’s lipophilicity, while the oxazole ring contributes to its binding affinity and specificity.
Properties
IUPAC Name |
4-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-12-6-8-13(9-7-12)15(18)16-14-10-11(2)19-17-14/h6-10H,3-5H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGJELNAQHELHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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